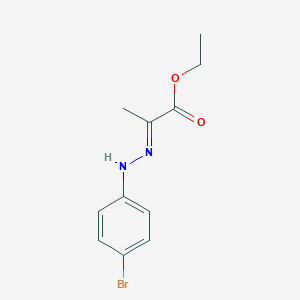

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE

説明

(E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a hydrazone derivative characterized by a propanoate ester backbone, a hydrazone group (-NH-N=C-), and a para-bromophenyl substituent. The (E)-configuration refers to the trans arrangement of substituents around the hydrazone double bond. This compound is structurally related to intermediates used in organic synthesis, particularly in the study of enzyme mechanisms and heterocyclic compound formation . Its bromine substituent enhances electron-withdrawing effects, influencing reactivity and stability compared to halogen-free analogs.

特性

CAS番号 |

16382-11-9 |

|---|---|

分子式 |

C11H13BrN2O2 |

分子量 |

285.14 g/mol |

IUPAC名 |

ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |

InChIキー |

GLSYARFJOAOUKJ-JYRVWZFOSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

異性体SMILES |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/C |

正規SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

製品の起源 |

United States |

準備方法

Microwave-Assisted Synthesis

The microwave-assisted method, pioneered by La Regina et al. (2009), offers a rapid and high-yielding route to the target compound. In this approach, 4-bromophenylhydrazine hydrochloride is reacted with ethyl pyruvate in ethanol under sodium acetate catalysis. The reaction is conducted at 100°C for 5 minutes using microwave irradiation (250 W), achieving a 90% yield.

Mechanistic Insights :

The reaction proceeds via a condensation mechanism, where the hydrazine nucleophile attacks the carbonyl group of ethyl pyruvate, forming a hydrazone linkage. Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing activation energy. Sodium acetate acts as a base, neutralizing HCl generated during the reaction and shifting the equilibrium toward product formation.

Advantages :

Conventional Thermal Condensation

An alternative method involves refluxing 4-bromophenylhydrazine with ethyl pyruvate in ethanol under argon for 5 hours, yielding 76% of the product. This approach, while slower, avoids specialized equipment and is accessible to standard laboratories.

Optimization Notes :

-

Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

-

Temperature Control : Maintaining temperatures below 10°C during diazonium salt formation prevents side reactions such as dimerization.

Limitations :

-

Longer reaction times increase energy consumption.

-

Lower yield compared to microwave methods due to thermal decomposition risks.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Microwave synthesis outperforms conventional methods in efficiency and yield but requires specialized instrumentation.

-

Both methods produce the E-isomer exclusively, as confirmed by NMR and X-ray crystallography.

Precursor Synthesis: 4-Bromophenylhydrazine

The preparation of 4-bromophenylhydrazine , a critical precursor, involves diazotization of 4-bromoaniline followed by reduction with sodium sulfite.

Procedure :

-

Diazotization : 4-Bromoaniline is treated with NaNO₂ and HCl at 0–10°C to form the diazonium salt.

-

Reduction : The diazonium salt is reduced with NaHSO₃, yielding 4-bromophenylhydrazine in 82% yield.

Challenges :

-

Exothermic reactions require stringent temperature control.

-

Residual acids must be neutralized to prevent side reactions during hydrazone formation.

Industrial-Scale Considerations

Catalytic Additives

The use of triethylbenzylammonium chloride as a phase-transfer catalyst in dichlorethane/water biphasic systems enhances reaction rates and yields (up to 98.1%). While this method was reported for a structural analog, its principles are applicable to the target compound:

Purification Strategies

-

Liquid-Liquid Extraction : Organic phases are washed with saturated NaHCO₃ and brine to remove acidic impurities.

-

Drying Agents : Anhydrous Na₂SO₄ ensures residual water removal.

-

Crystallization : Trituration with cyclohexane yields high-purity solids without column chromatography.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 1.30 (t, J = 7.2 Hz, 3H, CH₂CH₃),

-

δ 2.10 (s, 3H, CH₃),

-

δ 4.20 (q, J = 7.2 Hz, 2H, OCH₂),

13C NMR (100 MHz, CDCl₃) :

化学反応の分析

Types of Reactions

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the bromophenyl group can interact with various enzymes and receptors, influencing biochemical pathways.

類似化合物との比較

Structural and Functional Analogues

Ethyl 2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23)

- Structure : Differs by replacing bromine with fluorine at the para position.

- Synthesis : Synthesized via reaction of pyruvate with 4-fluorophenylhydrazine, followed by NMR quantification using ethyl viologen as an internal standard .

- Applications : Used in mechanistic studies of ergothioneine biosynthesis. The fluorine substituent allows for precise NMR tracking (δ 1.91 ppm for methyl hydrogens) due to reduced solvent interference compared to bromine .

- Key Difference : Fluorine’s smaller atomic size and lower electron-withdrawing strength result in faster reaction kinetics but lower thermal stability than the brominated analog.

Thiocyanato Malononitrile Derivatives (e.g., Compounds 5b–5g)

- Structure: Share the 4-bromophenylhydrazone moiety but incorporate thiocyanato (-SCN) and malononitrile groups (e.g., 5b: C₁₈H₉BrClN₅S) .

- Properties :

- Applications : Primarily used in dye synthesis and as precursors for heterocycles like benzimidazoles.

(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n)

- Structure: Features a benzofuran carbonyl group and hydrazonoyl chloride (-NH-N=C-Cl) .

- Synthesis : Prepared via refluxing with sodium sulfinates, yielding sulfones (e.g., 16a–d).

- Key Difference: The hydrazonoyl chloride group increases electrophilicity, enabling nucleophilic substitution reactions, unlike the ester-based target compound.

Physicochemical and Spectroscopic Comparison

生物活性

(E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a hydrazone derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a bromophenyl moiety and an ethyl ester group, which enhance its solubility and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Weight : 300.17 g/mol

- Functional Groups : Hydrazone, Bromophenyl, Ethyl Ester

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects:

- Enzyme Inhibition : The hydrazone group can interact with active site residues of enzymes, inhibiting their function.

- Receptor Modulation : The bromophenyl moiety enhances binding affinity to hydrophobic pockets in proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | ~50% inhibition |

| HCT116 | 0.5 | ~50% inhibition |

| HepG2 | 0.78 - 0.22 | Significant cytotoxicity |

| M14 | 0.78 - 0.22 | Significant cytotoxicity |

These results suggest that the compound may target critical pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

-

Study on HeLa and HCT116 Cells :

- Researchers evaluated the compound's effect on human cervical cancer (HeLa) and colorectal cancer (HCT116) cell lines.

- Results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of ethyl pyruvate with 4-bromophenylhydrazine under acidic conditions. The compound can undergo several chemical transformations:

- Oxidation : Formation of oxides.

- Reduction : Conversion to amines.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。